Neohalicholactone Neohalicholactone
Brand Name: Vulcanchem
CAS No.: 124190-21-2
VCID: VC21349785
InChI: InChI=1S/C20H30O4/c1-2-3-6-9-15(21)12-13-18(22)16-14-17(16)19-10-7-4-5-8-11-20(23)24-19/h3-4,6-7,12-13,15-19,21-22H,2,5,8-11,14H2,1H3/b6-3+,7-4-,13-12+/t15-,16-,17?,18-,19+/m1/s1
SMILES: CCC=CCC(C=CC(C1CC1C2CC=CCCCC(=O)O2)O)O
Molecular Formula: C4H2Br2MgS
Molecular Weight: 334.4 g/mol

Neohalicholactone

CAS No.: 124190-21-2

Cat. No.: VC21349785

Molecular Formula: C4H2Br2MgS

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

Neohalicholactone - 124190-21-2

Specification

CAS No. 124190-21-2
Molecular Formula C4H2Br2MgS
Molecular Weight 334.4 g/mol
IUPAC Name (2S,4Z)-2-[(2R)-2-[(1R,2E,4R,6E)-1,4-dihydroxynona-2,6-dienyl]cyclopropyl]-3,6,7,8-tetrahydro-2H-oxonin-9-one
Standard InChI InChI=1S/C20H30O4/c1-2-3-6-9-15(21)12-13-18(22)16-14-17(16)19-10-7-4-5-8-11-20(23)24-19/h3-4,6-7,12-13,15-19,21-22H,2,5,8-11,14H2,1H3/b6-3+,7-4-,13-12+/t15-,16-,17?,18-,19+/m1/s1
Standard InChI Key BTDSTEQIFQUGOV-HQAQAYCDSA-N
Isomeric SMILES CC/C=C/C[C@H](/C=C/[C@H]([C@@H]1CC1[C@@H]2C/C=C\CCCC(=O)O2)O)O
SMILES CCC=CCC(C=CC(C1CC1C2CC=CCCCC(=O)O2)O)O
Canonical SMILES CCC=CCC(C=CC(C1CC1C2CC=CCCCC(=O)O2)O)O

Introduction

Structural Characteristics and Stereochemistry

Molecular Structure

Neohalicholactone possesses a distinctive molecular framework characterized by a nine-membered lactone ring, a trans-substituted cyclopropane ring, and a side chain with hydroxyl functionalities . The compound's carbon skeleton is derived from eicosanoid precursors, placing it within the broader family of oxygenated fatty acid derivatives. Notably, neohalicholactone differs from its close structural relative halicholactone by containing an additional cis-double bond in its structure . This structural nuance has implications for both its three-dimensional conformation and potentially its biological activity.

Stereochemical Complexity

The stereochemical elucidation of neohalicholactone presented a significant challenge to researchers, with controversy surrounding its absolute configuration for several years following its discovery . Initial spectroscopic studies correctly identified the planar structure and the presence of a trans-substituted cyclopropane ring but were inconclusive regarding the relative stereochemistry of the molecule's five stereogenic centers .

In 1991, approximately two years after its isolation, X-ray crystallography studies determined the relative configuration of neohalicholactone to be 8S*, 9R*, 11R*, 12R*, 15R* . This stereochemical assignment was later confirmed through total synthesis efforts, validating the original structural proposals .

StereocenterConfiguration in Neohalicholactone
C-8S*
C-9R*
C-11R*
C-12R*
C-15R*

Natural Sources and Isolation

Original Discovery

Neohalicholactone was first isolated from the marine sponge Halichondria okadai Kadota . The structural elucidation was accomplished through a combination of spectral analysis and chemical derivatization studies . This initial work established the planar structure of the molecule but left questions about its absolute stereochemistry that would require further investigation.

Alternative Sources

Interestingly, neohalicholactone has also been identified in sources beyond its original marine sponge isolation. Later studies revealed its presence in the alga Laurencia sinclairii, raising intriguing questions about the compound's biosynthetic origins and ecological significance . The discovery of neohalicholactone in phylogenetically distinct marine organisms suggests potential evolutionary convergence in biosynthetic pathways or possible symbiotic relationships that facilitate the transfer of biosynthetic capabilities between species.

Stereochemical Investigations

The Stereochemical Controversy

The absolute stereochemistry of neohalicholactone was a subject of scientific debate for several years after its initial isolation . While the relative stereochemistry was established through X-ray crystallography, determining the absolute configuration at all five stereogenic centers proved challenging. The enigma deepened when researchers studying neohalicholactone from Laurencia sinclairii proposed that this algal-derived compound might possess stereochemistry opposite to that of the sponge-derived material .

Resolution of Stereochemical Questions

The stereochemical uncertainty surrounding neohalicholactone was ultimately resolved through total synthesis. Synthetic efforts confirmed that the absolute stereochemistry of neohalicholactone is as originally proposed for the sponge-derived material: 8S, 9R, 11R, 12R, 15R . The definitive confirmation of this stereochemical assignment highlights the crucial role of chemical synthesis in natural product structure determination.

Total Synthesis Approaches

Wills' Total Synthesis

The first successful total synthesis of neohalicholactone was accomplished by Wills and colleagues in 1995, providing crucial confirmation of the compound's absolute stereochemistry . This synthetic approach employed a convergent strategy featuring the reaction of a vinylic iodide with a cyclopropyl aldehyde as a key step . The synthesis was particularly notable for deriving the C(8) stereocenter adjacent to the cyclopropane from S-malic acid, a readily available chiral pool starting material .

Synthetic StepTransformationSignificance
1Elaboration of S-malic acidEstablishes C(8) stereocenter
2cis-selective Wittig reactionControls double bond geometry
3Stereoselective cyclopropanationConstructs trans-cyclopropane ring
4Yamaguchi lactonizationForms nine-membered lactone
5Cr(II)/Ni(II) mediated couplingJoins major fragments in convergent approach

Comparison with Halicholactone

Comparative Analysis

Both natural products possess the same absolute stereochemistry at their corresponding stereogenic centers, suggesting a common biosynthetic origin . The stereochemical correlation between these compounds supports the hypothesis that they may be produced through related enzymatic pathways in their marine source organisms.

FeatureNeohalicholactoneHalicholactone
Chemical formulaC20H30O4 (inferred)C20H30O4 (inferred)
Cyclopropane ringTrans-substitutedTrans-substituted
Lactone ringNine-memberedNine-membered
Additional featureContains cis-double bondLacks additional double bond
Stereocenters8S, 9R, 11R, 12R, 15R8S, 9R, 11R, 12R, 15R
Natural sourceHalichondria okadai, L. sinclairiiHalichondria okadai

Synthetic Derivatives and Structure-Activity Relationships

The total synthesis of neohalicholactone has enabled the preparation of structural analogs for investigating structure-activity relationships. In one notable instance, researchers prepared diastereoisomers of neohalicholactone, demonstrating that another reported natural product closely related to neohalicholactone is likely the C-15 epimer . This finding illustrates how synthetic chemistry can help resolve structural ambiguities in natural product research while simultaneously expanding the repertoire of available compounds for biological testing.

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